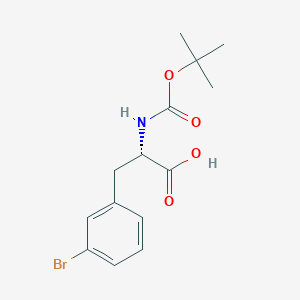

Boc-Phe(3-Br)-OH

Description

Strategic Significance as a Chiral Building Block in Contemporary Chemical Research

The chirality of (S)-N-Boc-3-Bromophenylalanine is of paramount importance in the synthesis of enantiomerically pure compounds, particularly for pharmaceutical applications. apexchemicals.co.thcymitquimica.comcymitquimica.com The specific (S) configuration at the alpha-carbon is crucial as the biological activity of many drugs is dependent on their stereochemistry. cymitquimica.com This makes (S)-N-Boc-3-Bromophenylalanine a valuable starting material for creating complex molecules with a defined three-dimensional structure. The presence of the bromine atom on the phenyl ring provides a reactive handle for a variety of cross-coupling reactions, allowing for the introduction of diverse functional groups and the construction of intricate molecular frameworks. cymitquimica.comcymitquimica.com

Overview of Tert-butyloxycarbonyl (Boc) Protection in Amino Acid Chemistry and Peptide Synthesis

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for the amino function in amino acids during peptide synthesis and other organic transformations. tcichemicals.comwikipedia.org Its primary role is to prevent the highly nucleophilic and basic amino group from engaging in unwanted side reactions while other parts of the molecule are being modified. chemistrysteps.com

The Boc group is favored for its stability under a range of reaction conditions, including basic hydrolysis and catalytic reduction, yet it can be readily removed under mild acidic conditions. tcichemicals.com This selective deprotection is typically achieved using acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM). wikipedia.orgpeptide.comjk-sci.com The mechanism of removal involves the protonation of the Boc group, leading to the formation of a stable tert-butyl cation and the release of the free amine. chemistrysteps.com This orthogonality allows for the selective deprotection of the Boc group without affecting other acid-labile protecting groups that may be present in the molecule. wikipedia.org

The introduction of the Boc group is commonly accomplished by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base. wikipedia.orgjk-sci.comlibretexts.org This process is a nucleophilic acyl substitution reaction where the amine attacks the carbonyl carbon of the Boc anhydride. chemistrysteps.comjk-sci.com

Table 1: Key Features of Boc Protection

| Feature | Description |

| Protection Method | Reaction of an amine with di-tert-butyl dicarbonate (Boc anhydride). wikipedia.orgjk-sci.comlibretexts.org |

| Deprotection Method | Treatment with strong acids like trifluoroacetic acid (TFA). wikipedia.orgpeptide.comjk-sci.com |

| Stability | Stable to basic conditions and many nucleophiles. tcichemicals.com |

| Advantages | Allows for selective deprotection and is compatible with many synthetic steps. wikipedia.org |

Contextualization within Halogenated Phenylalanine Derivatives for Biomedical and Materials Applications

(S)-N-Boc-3-Bromophenylalanine belongs to a broader class of halogenated phenylalanine derivatives that have garnered significant interest for their utility in biomedical and materials science applications. The introduction of a halogen atom, such as bromine, onto the phenyl ring of phenylalanine can significantly alter the molecule's properties, including its hydrophobicity and electronic character. researchgate.net

In medicinal chemistry, halogenated phenylalanines are used in drug design to enhance the binding affinity and selectivity of drug candidates for their biological targets. They can act as enzyme inhibitors or receptor antagonists and have been incorporated into a range of therapeutic agents, including those for cancer treatment. For instance, 3-Bromo-L-phenylalanine, the deprotected form of the title compound, is a key intermediate in the synthesis of Lifitegrast, a drug used to treat dry eye disease. acs.orgacs.org

In materials science, halogenated phenylalanine derivatives are being explored for the development of novel biomaterials. For example, they have been incorporated into self-assembling peptides to create hydrogels for tissue engineering and drug delivery applications. nih.govrsc.org The halogenation can influence the self-assembly process and the mechanical properties of the resulting materials. rsc.org Research has shown that halogenation can modulate hydrophobic and aromatic-aromatic interactions, which are key driving forces in the aggregation of peptides. researchgate.net

Table 2: Applications of Halogenated Phenylalanine Derivatives

| Application Area | Examples of Use |

| Medicinal Chemistry | Enhancing drug efficacy and specificity, enzyme inhibition. |

| Biomedical Applications | Development of materials for wound healing and tissue regeneration. |

| Materials Science | Creation of self-assembling peptides for hydrogels and nanofibers. nih.gov |

| Biotechnology | Introduction of specific functionalities into proteins for research purposes. |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-3-(3-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBUDYESOPLBQIR-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370325 | |

| Record name | Boc-L-3-Bromophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82278-73-7 | |

| Record name | Boc-L-3-Bromophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VYL82Z3H4B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Methodological Approaches to the Synthesis of S N Boc 3 Bromophenylalanine and Analogues

Stereoselective Synthetic Pathways to Bromophenylalanine Precursors

The synthesis of enantiomerically pure bromophenylalanine is a critical precursor step for obtaining (S)-N-Boc-3-Bromophenylalanine. Researchers have developed several stereoselective routes, which can be broadly categorized into chemical and chemo-enzymatic methods.

Contemporary strategies often begin with brominated aromatic precursors. One common chemical approach is the asymmetric hydrogenation of an α,β-unsaturated intermediate. For instance, 3-bromo-4-fluorobenzaldehyde (B1265969) can be reacted with N-acetylglycine to form an α-amidocinnamic acid derivative. beilstein-journals.org Subsequent hydrogenation catalyzed by a transition-metal complex with a chiral ligand, such as the ferrocene-based Me-BoPhoz, can yield the N-acetyl-L-phenylalanine derivative with high enantiomeric excess. beilstein-journals.org Another established route is the Erlenmeyer azalactone synthesis , which involves the condensation of a substituted benzaldehyde (B42025) (e.g., a brominated benzaldehyde) with N-acetylglycine to form an oxazolone, followed by reductive ring cleavage to produce the desired substituted phenylalanine.

Alkylation of chiral glycine (B1666218) equivalents is another powerful method. The stereoselective benzylation of chiral auxiliaries, such as (S)-imidazolidinone ((S)-Boc-BMI), with bromobenzyl bromides provides a reliable path to the desired stereoisomer. beilstein-journals.org Subsequent acidic hydrolysis removes the auxiliary and furnishes the enantiomerically enriched bromophenylalanine. beilstein-journals.org

Enzymatic and chemo-enzymatic methods have gained prominence due to their high selectivity and environmentally benign reaction conditions. acs.orgPhenylalanine ammonia (B1221849) lyases (PALs) are particularly effective, catalyzing the stereoselective addition of ammonia to substituted acrylic acids. scispace.comresearchgate.net This method allows for the direct enzymatic preparation of brominated phenylalanine variants with excellent stereoselectivity under mild conditions. Furthermore, enzymatic dynamic kinetic resolution (DKR) has been successfully applied to the synthesis of 3-bromo-L-phenylalanine. This process often uses commercially available protease enzymes, such as Alcalase, to resolve racemic esters of 3-bromophenylalanine, achieving high yields (>90%) and excellent enantiomeric excess (>99%). acs.org

N-Protection Strategies with Tert-butyloxycarbonyl (Boc) Group in Amino Acid Derivatization

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for the amino function of amino acids in organic synthesis, particularly in peptide chemistry. jk-sci.comorgsyn.org Its role is to prevent the nucleophilic amino group from participating in unwanted side reactions during subsequent synthetic steps, such as peptide coupling. The Boc group is favored for its stability under a wide range of conditions, including those that are basic, nucleophilic, and catalytic hydrogenation, while being easily removable under acidic conditions. organic-chemistry.org

Reaction Conditions and Reagents for Boc Introduction

The introduction of the Boc group onto the nitrogen atom of 3-bromophenylalanine is typically achieved via nucleophilic acyl substitution. The most common reagent for this transformation is di-tert-butyl dicarbonate (B1257347) (Boc₂O) , also known as Boc anhydride. jk-sci.comwikipedia.org The reaction is generally carried out in the presence of a base.

A variety of reaction conditions can be employed, allowing for optimization based on the substrate's properties and the desired scale of the reaction. The choice of solvent and base is critical for achieving high yields and purity. Common systems include biphasic mixtures like acetone/water or dioxane/water with bases such as triethylamine (B128534) (TEA) or sodium hydroxide (B78521) (NaOH). Anhydrous conditions, using solvents like tetrahydrofuran (B95107) (THF) or methanol (B129727) with TEA, are preferred for substrates sensitive to water. jk-sci.com For sterically hindered amino acids, specific conditions like Boc₂O with tetramethylammonium (B1211777) hydroxide in acetonitrile (B52724) have proven effective. Catalytic amounts of reagents like 4-dimethylaminopyridine (B28879) (DMAP), iodine, or silica-supported perchloric acid can accelerate the reaction, sometimes even under solvent-free conditions. organic-chemistry.orgwikipedia.org

| Reagent | Base | Solvent System | Typical Conditions | Reference |

|---|---|---|---|---|

| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (TEA) | Acetone / Water | Biphasic system, stirred for several hours at room temperature. | |

| Di-tert-butyl dicarbonate (Boc₂O) | Sodium Hydroxide (NaOH) | Dioxane / Water | Alkaline conditions, suitable for many standard amino acids. | |

| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (TEA) | Tetrahydrofuran (THF) | Anhydrous conditions, heating may be required (e.g., 40 °C). | jk-sci.comwikipedia.org |

| Di-tert-butyl dicarbonate (Boc₂O) | 4-Dimethylaminopyridine (DMAP) | Acetonitrile | Catalytic DMAP for efficient protection. | wikipedia.org |

| Di-tert-butyl dicarbonate (Boc₂O) | Iodine (catalytic) | Solvent-free | Ambient temperature, environmentally benign conditions. | organic-chemistry.org |

| Boc-benzotriazoles | Triethylamine (TEA) | Aqueous media | Reacts with various amino acids at 20°C. | organic-chemistry.org |

Orthogonal Protection Strategies in Conjunction with Boc

In the synthesis of complex molecules like peptides, multiple functional groups must be protected and deprotected in a specific sequence. Orthogonal protection is a strategy that employs protecting groups that can be removed under distinct chemical conditions, allowing for selective deprotection of one group without affecting others. fiveable.meiris-biotech.de

The Boc group is a cornerstone of such strategies. Its key feature is its lability to acid, while it remains stable to basic conditions. organic-chemistry.org This allows for its use in conjunction with base-labile protecting groups, most notably the Fluorenylmethyloxycarbonyl (Fmoc) group. biosynth.com The Fmoc/Boc pairing is a classic example of a truly orthogonal system: the Fmoc group is cleaved by a base (commonly piperidine), while the Boc group is cleaved by an acid (commonly trifluoroacetic acid, TFA). iris-biotech.deresearchgate.net In this scheme, Fmoc is often used for temporary protection of the α-amino group during peptide chain elongation, while Boc is used for the "permanent" protection of reactive amino acid side chains, to be removed only at the final stage of synthesis. iris-biotech.de

Another combination, considered "quasi-orthogonal," is the Boc/Benzyl (B1604629) (Bn) pair. biosynth.com Both groups are removed by acidolysis, but their sensitivity to acid strength differs significantly. Boc can be cleaved with moderate acids like TFA, whereas the Bn group requires much stronger acids like hydrofluoric acid (HF) for cleavage. iris-biotech.debiosynth.com This differential lability allows for their selective removal. Other protecting groups that can be used orthogonally with Boc include the Alloc group (removed by palladium catalysis) and various trityl-based groups like Mtt (removed by very mild acid). fiveable.meiris-biotech.de

| Protecting Group Pair | Boc Deprotection Condition | Orthogonal Group | Orthogonal Group Deprotection Condition | Orthogonality Type | Reference |

|---|---|---|---|---|---|

| Boc / Fmoc | Acid (e.g., TFA) | Fmoc | Base (e.g., Piperidine) | Fully Orthogonal | iris-biotech.debiosynth.comresearchgate.net |

| Boc / Bn | Moderate Acid (e.g., TFA) | Bn (Benzyl) | Strong Acid (e.g., HF) | Quasi-orthogonal | iris-biotech.debiosynth.com |

| Boc / Cbz | Acid (e.g., TFA) | Cbz (Benzyloxycarbonyl) | Catalytic Hydrogenation / Strong Acid | Orthogonal/Quasi-orthogonal | fiveable.me |

| Boc / Alloc | Acid (e.g., TFA) | Alloc (Allyloxycarbonyl) | Palladium(0) Catalysis | Fully Orthogonal | fiveable.me |

Enantioselective Synthesis and Deracemization Techniques for Chiral Bromophenylalanines

Achieving high enantiomeric purity is paramount for the application of chiral building blocks like (S)-N-Boc-3-Bromophenylalanine. Several advanced methods focus on either the direct enantioselective synthesis from prochiral precursors or the separation (resolution) of a racemic mixture.

Enantioselective synthesis often relies on catalysis. As mentioned previously, the asymmetric hydrogenation of dehydroamino acid precursors using chiral metal catalysts is a well-established industrial method for producing enantiopure amino acids. acs.org Biocatalytic approaches are also powerful; for example, phenylalanine dehydrogenase (PheDH) enzymes can be used for the reductive amination of the corresponding α-keto acid (3-bromophenylpyruvic acid) to produce the L-amino acid with excellent enantiocontrol. researchgate.net

Deracemization techniques are designed to convert a racemic mixture entirely into a single desired enantiomer, thus overcoming the 50% theoretical yield limit of classical resolution. dntb.gov.ua Biocatalytic deracemization is particularly effective. One strategy involves a stereoinversion cascade . For example, the unwanted D-enantiomer of para-bromophenylalanine can be converted to the desired L-enantiomer using a two-enzyme system consisting of a D-amino acid transaminase and a phenylalanine dehydrogenase. dntb.gov.uaresearchgate.net Another approach employs a one-pot system where an oxidase or dehydrogenase selectively acts on one enantiomer, which is then racemized in situ, allowing a second, stereoselective enzyme to continuously convert the racemate into a single chiral product. researchgate.netnih.govfrontiersin.org

Kinetic resolution, where one enantiomer reacts faster than the other, is also widely used. The enzymatic resolution of N-acetyl-3-bromo-DL-phenylalanine using an acylase enzyme selectively hydrolyzes the N-acetyl group from the L-enantiomer, allowing for its separation from the unreacted D-enantiomer. acs.org Similarly, enzymatic dynamic kinetic resolution (DKR) of racemic 3-bromophenylalanine ethyl ester using a protease in a miniemulsion system has been shown to be a highly efficient and scalable method for producing the (S)-isomer with high yield and enantiomeric excess. acs.org

Chemical Transformations and Reaction Mechanisms Involving S N Boc 3 Bromophenylalanine

Palladium-Catalyzed Cross-Coupling Reactions for Aryl Functionalization

The bromine atom on the phenyl ring of (S)-N-Boc-3-Bromophenylalanine provides a reactive handle for various palladium-catalyzed cross-coupling reactions. These reactions are instrumental in creating new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of substituted phenylalanine derivatives.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between an organoboron compound and an organohalide. mdpi.comorganic-chemistry.orgmdpi-res.comxisdxjxsu.asia In the context of (S)-N-Boc-3-Bromophenylalanine, this reaction allows for the arylation of the phenylalanine side chain, which is crucial for modifying peptides and synthesizing novel amino acids. mdpi.comnih.govresearchgate.net The reaction is valued for its mild conditions, high functional group tolerance, and the stability and low toxicity of the boronic acid reagents. mdpi.comorganic-chemistry.org

The success of the Suzuki-Miyaura coupling of (S)-N-Boc-3-Bromophenylalanine hinges on the careful selection of the catalytic system and reaction conditions to achieve high yields and maintain stereochemical integrity.

Catalysts: A variety of palladium catalysts have been explored. researchgate.net Commonly used catalysts include Pd(PPh₃)₄ and PdCl₂(dppf). The choice of catalyst can be critical; for instance, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] has been shown to be highly effective, providing high yields in short reaction times. researchgate.net For challenging couplings, more advanced catalyst systems, such as those employing bulky, electron-rich phosphine (B1218219) ligands like XPhos, can improve efficiency, especially when dealing with sterically hindered substrates. acs.org Precatalyst systems, like XPhos precatalyst 13, are also beneficial as they can generate the active Pd(0) catalyst at lower temperatures. acs.org

Bases: A base is required to activate the boronic acid for transmetalation. organic-chemistry.org Both inorganic and organic bases are used. Aqueous solutions of weak inorganic bases like potassium phosphate (B84403) (K₃PO₄) or sodium carbonate (Na₂CO₃) in combination with an organic solvent like DMF have proven effective. mdpi.com Anhydrous potassium carbonate (K₂CO₃) has also been used successfully, offering the advantage of shorter reaction times and high optical purity. mdpi.com

Solvents: The choice of solvent can influence reaction rates and even selectivity. nih.gov Biphasic solvent systems, such as dimethoxyethane (DME)/water or tetrahydrofuran (B95107) (THF)/water, are frequently employed. mdpi.com The use of polar aprotic solvents like DMF or acetonitrile (B52724) can sometimes lead to different selectivity in complex substrates. nih.gov

Temperature: Reactions are often carried out at elevated temperatures, typically around 80°C, to ensure a reasonable reaction rate. mdpi.comresearchgate.net However, prolonged exposure to high temperatures (>100°C) can lead to side product formation. mdpi.com Microwave irradiation has also been utilized to accelerate the reaction, allowing for higher temperatures (e.g., 120°C) and significantly reduced reaction times. beilstein-journals.org

A machine-learning-driven approach has also been employed to optimize Suzuki-Miyaura reaction conditions for a broad range of substrates by systematically exploring various catalysts, bases, solvents, and temperatures. chemistryviews.org

Table 1: Optimized Conditions for Suzuki-Miyaura Coupling of Bromophenylalanine Derivatives

| Catalyst System | Base | Solvent | Temperature | Key Findings | Citation |

|---|---|---|---|---|---|

| Pd(OAc)₂ / P(o-tol)₃ | Aqueous Base | DME/H₂O | Not specified | High conversion with no observable racemization for protected 2-, 3-, and 4-bromophenylalanine. | mdpi.com |

| Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 °C | Found to be the best choice among four tested catalysts, affording high yield in 2 hours. | researchgate.net |

| Pd(PPh₃)₄ | Anhydrous K₂CO₃ | Toluene | Not specified | Avoided racemization and reduced reaction time compared to using Et₃N as the base. | mdpi.com |

| Pd₂(dba)₃ / sSPhos | KF | DME/EtOH/H₂O | 120 °C (µwave) | Effective for intramolecular macrocyclization of peptides. | beilstein-journals.org |

A significant application of the Suzuki-Miyaura coupling involving (S)-N-Boc-3-Bromophenylalanine is in the synthesis of cyclic peptides. mdpi.commdpi-res.com Macrocyclization can protect peptides from enzymatic degradation, stabilize secondary structures like α-helices, and lock the peptide into a bioactive conformation, thereby improving its pharmacological properties. mdpi.commdpi-res.com

This strategy involves incorporating both a halogenated amino acid (like bromophenylalanine) and a borylated amino acid into the same peptide sequence. mdpi.comresearchgate.net An intramolecular Suzuki-Miyaura coupling reaction then forges a biaryl bridge, creating a "stapled" peptide. beilstein-journals.orgnih.gov This approach has been successfully used to stabilize the α-helical structure of peptides, which is important for modulating protein-protein interactions. nih.gov For instance, peptides containing 7-bromotryptophan have been cross-linked with amine-containing amino acids modified with 4-carboxyphenylboronic acid to create stapled peptides with increased α-helicity and enhanced binding affinity to their targets. beilstein-journals.org

The Stille coupling, which pairs an organotin compound with an organohalide, is another palladium-catalyzed reaction applicable to (S)-N-Boc-3-Bromophenylalanine. While less common than the Suzuki coupling for peptide modification, it offers a viable route for creating specific carbon-carbon bonds. For example, the Stille coupling has been used in the synthesis of fluorinated phenylalanine derivatives. beilstein-journals.orgbeilstein-journals.org A protected D,L-N-Boc-2-bromophenylalanine was vinylated using a Stille coupling to produce an o-vinyl derivative, which served as a key intermediate for further transformations. beilstein-journals.orgbeilstein-journals.org

The Chan-Lam coupling provides a method for forming aryl carbon-heteroatom bonds, typically C-N, C-O, and C-S bonds. organic-chemistry.orgsioc-journal.cnresearchgate.net This reaction involves the copper-catalyzed coupling of a boronic acid with an N-H or O-H containing compound, often in the presence of air. organic-chemistry.orgbeilstein-journals.org It offers an alternative to the Buchwald-Hartwig amination and can often be performed under mild, room temperature conditions. organic-chemistry.org While direct examples involving (S)-N-Boc-3-Bromophenylalanine are less common in the provided context, the principles of Chan-Lam coupling are highly relevant for the arylation of amines, amides, and other nucleophiles, making it a potentially powerful tool for elaborating structures derived from bromophenylalanine. researchgate.netnih.gov The reaction can be catalyzed by simple copper salts like Cu(OAc)₂ or more complex copper(II) complexes. sioc-journal.cnresearchgate.net

Optimization of Catalytic Systems and Reaction Conditions

Stille Coupling in the Synthesis of Substituted Phenylalanine Derivatives

Electrophilic and Nucleophilic Substitutions on the Aryl Ring of Bromophenylalanine Derivatives

The bromine atom on the phenyl ring of bromophenylalanine derivatives influences the ring's reactivity towards substitution reactions.

Electrophilic Aromatic Substitution: The bromine atom is a deactivating group, meaning it makes the aromatic ring less reactive towards electrophiles than unsubstituted benzene. mnstate.edubyjus.com This is due to its electron-withdrawing inductive effect. However, it is also an ortho-, para-director because the lone pairs on the bromine can be donated to the ring through resonance, stabilizing the intermediate carbocation (arenium ion) formed during attack at these positions. mnstate.edubyjus.com Therefore, further electrophilic substitution on the 3-bromophenylalanine ring would be expected to occur at the positions ortho and para to the bromine atom (positions 2, 4, and 6) and meta to the alanine (B10760859) side chain. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. byjus.com

Nucleophilic Substitution: The bromine atom on the aryl ring of (S)-N-Boc-3-Bromophenylalanine can be replaced by various nucleophiles. This allows for the introduction of a wide range of functional groups. Common nucleophiles include amines, thiols, and alkoxides. However, nucleophilic aromatic substitution on an unactivated aryl halide is generally a difficult reaction requiring harsh conditions unless the ring is activated by strongly electron-withdrawing groups at the ortho and/or para positions, which is not the case here. More commonly, these transformations are achieved via transition-metal-catalyzed cross-coupling reactions as described above.

Boc-Deprotection Methodologies for Downstream Functionalization

The removal of the Boc protecting group is essential for unmasking the amine functionality, allowing it to participate in subsequent reactions such as peptide bond formation or other derivatizations. Various methods have been developed for Boc deprotection, with acid-mediated cleavage being the most common. nih.govfishersci.co.ukwikipedia.org

The acid-labile nature of the Boc group is its most exploited characteristic for its removal. wikipedia.org This process typically involves treating the Boc-protected compound with a strong acid. The mechanism proceeds through the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to yield the free amine and carbon dioxide. wikipedia.org

Commonly employed acidic reagents for Boc deprotection include:

Trifluoroacetic acid (TFA): TFA, often used in a mixture with a solvent like dichloromethane (B109758) (DCM), is a standard reagent for Boc deprotection. wikipedia.orggoogle.com The high acidity of TFA allows for efficient cleavage of the Boc group. google.com To prevent potential side reactions caused by the tert-butyl cation intermediate, scavenger reagents such as anisole (B1667542) or thioanisole (B89551) may be added. wikipedia.org

Hydrochloric acid (HCl): A solution of HCl in an organic solvent, such as methanol (B129727) or ethyl acetate (B1210297), is another effective method for Boc removal. nih.govwikipedia.org For instance, treating a Boc-protected amine with 3 M HCl in ethyl acetate at room temperature can lead to deprotection within 30 minutes. wikipedia.org

Other Acidic Systems: A variety of other acidic conditions have been reported for Boc deprotection, including aqueous phosphoric acid, sulfuric acid in tert-butyl acetate, and even hot water under certain conditions. nih.gov A deep eutectic solvent composed of choline (B1196258) chloride and p-toluenesulfonic acid has also been demonstrated as an efficient and sustainable medium for N-Boc deprotection. mdpi.com

The choice of the acidic reagent and reaction conditions can be tailored based on the sensitivity of other functional groups present in the molecule. acsgcipr.org For instance, in the presence of other acid-sensitive protecting groups, milder acidic conditions or alternative deprotection methods might be necessary to achieve selective removal of the Boc group. acsgcipr.org

A study on the deprotection of various N-Boc compounds demonstrated the effectiveness of oxalyl chloride in methanol for the mild and selective removal of the Boc group at room temperature. nih.govrsc.org This method was found to be particularly rapid for substrates containing electron-withdrawing groups on an aromatic ring, which destabilizes the carbamate (B1207046) and facilitates its cleavage. nih.gov

Table 1: Common Acidic Reagents for Boc-Deprotection

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Trifluoroacetic acid (TFA) | 50% TFA in Dichloromethane (DCM) | Scavengers like anisole may be used to trap the tert-butyl cation. wikipedia.org |

| Hydrochloric acid (HCl) | 3 M HCl in Ethyl Acetate or Methanol | A common and effective method for deprotection. wikipedia.org |

| Oxalyl chloride/Methanol | Room Temperature | A mild method, particularly effective for substrates with electron-withdrawing groups. nih.govrsc.org |

| Choline chloride/p-TSA | Room Temperature | A deep eutectic solvent that acts as both reaction medium and catalyst. mdpi.com |

In the synthesis of complex molecules, such as peptides or other natural products, it is often necessary to use multiple protecting groups to selectively mask different functional groups. nih.gov Orthogonal deprotection refers to the selective removal of one protecting group in the presence of others, which remain intact under the specific deprotection conditions. nih.govwikipedia.org This strategy is crucial for the stepwise and controlled synthesis of the target molecule. nih.gov

The Boc group is a key component of many orthogonal protection strategies due to its unique acid lability. acsgcipr.org It can be selectively removed in the presence of protecting groups that are stable to acidic conditions but labile to other reagents. For example:

Boc vs. Fmoc: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group. In a molecule containing both Boc and Fmoc protected amines, the Boc group can be removed with acid (e.g., TFA) while the Fmoc group remains, and conversely, the Fmoc group can be removed with a base (e.g., piperidine) while the Boc group is stable. nih.gov

Boc vs. Cbz: The benzyloxycarbonyl (Cbz or Z) group is typically removed by catalytic hydrogenolysis. nih.gov Therefore, in a system with both Boc and Cbz groups, the Boc group can be selectively cleaved with acid without affecting the Cbz group.

Boc vs. Benzyl (B1604629) Ethers: Benzyl (Bn) ethers, often used to protect hydroxyl groups, are also commonly removed by hydrogenolysis. mdpi.com Thus, the Boc group can be removed with acid in the presence of benzyl ethers. mdpi.com

The selection of an appropriate orthogonal protecting group strategy is a critical aspect of synthetic planning. For instance, in a synthesis requiring the use of (S)-N-Boc-3-Bromophenylalanine, the Boc group can be removed under acidic conditions to allow for peptide coupling at the N-terminus, while other protecting groups on the side chains of other amino acids remain in place. mdpi.com

Research has also explored milder deprotection methods to enhance orthogonality. For example, the use of Lewis acids like AlCl₃ allows for the selective cleavage of the N-Boc group in the presence of other protecting groups that might be sensitive to strong protic acids. wikipedia.org Similarly, sequential treatment with trimethylsilyl (B98337) iodide followed by methanol provides a non-acidic route for Boc deprotection, suitable for substrates that are too harsh for other methods. wikipedia.org

Table 2: Orthogonal Deprotection Schemes Involving the Boc Group

| Protecting Group to be Retained | Deprotection Condition for Boc Group | Reagent for Retained Group Removal |

|---|---|---|

| Fmoc (9-fluorenylmethyloxycarbonyl) | Acid (e.g., TFA) | Base (e.g., Piperidine) |

| Cbz (Benzyloxycarbonyl) | Acid (e.g., TFA) | Catalytic Hydrogenolysis |

| Benzyl (Bn) Ether | Acid (e.g., TFA) | Catalytic Hydrogenolysis |

| Acetyl (Ac) | Acid (e.g., TFA) | Base (e.g., NaOH) or Acid Hydrolysis |

Applications of S N Boc 3 Bromophenylalanine in Peptide and Peptidomimetic Synthesis

Integration into Solid-Phase Peptide Synthesis (SPPS) Methodologies

(S)-N-Boc-3-bromophenylalanine is fully compatible with the principles of Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique for the assembly of peptide chains. The Boc/Benzyl (B1604629) (Boc/Bzl) protection strategy, one of the original and still relevant approaches in SPPS, relies on the differential acid lability of the temporary Nα-Boc group and the more permanent side-chain protecting groups (often benzyl-based). iris-biotech.de

The general workflow for incorporating (S)-N-Boc-3-bromophenylalanine into a growing peptide chain on a solid support involves a series of repeated cycles:

Deprotection: The Nα-Boc group of the resin-bound peptide is removed using a moderately strong acid, typically a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). chempep.com

Neutralization: The resulting ammonium (B1175870) salt is neutralized with a base to free the terminal amine for the subsequent coupling reaction. chempep.com

Coupling: The incoming (S)-N-Boc-3-bromophenylalanine is activated and coupled to the N-terminus of the resin-bound peptide.

Washing: Excess reagents and byproducts are removed by washing the peptide-resin. iris-biotech.de

This cycle is repeated to elongate the peptide chain. iris-biotech.de The stability of the 3-bromo-phenyl side chain under these standard Boc-SPPS conditions allows for the precise placement of this functionalized residue within a desired sequence. The final step involves the cleavage of the completed peptide from the resin support, which is typically achieved using strong acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), which also removes the side-chain protecting groups. chempep.com The compatibility of (S)-N-Boc-3-bromophenylalanine with SPPS protocols makes it a valuable reagent for creating complex peptide sequences that feature brominated aromatic residues.

| Step | Reagent/Process | Purpose |

| Resin Attachment | Boc-amino acid cesium salt | Attaches the first amino acid to a chloromethylated resin (e.g., Merrifield resin). chempep.com |

| Boc Deprotection | 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Removes the temporary N-terminal Boc protecting group. chempep.com |

| Neutralization | Diisopropylethylamine (DIPEA) or similar base | Neutralizes the N-terminal ammonium salt before coupling. chempep.com |

| Amino Acid Coupling | (S)-N-Boc-3-Bromophenylalanine + Coupling Reagents (e.g., DCC, HBTU) | Forms the peptide bond, incorporating the brominated residue. |

| Final Cleavage | Strong Acid (e.g., HF, TFMSA) | Cleaves the completed peptide from the resin and removes side-chain protecting groups. chempep.com |

Role as a Key Building Block for Non-Proteinogenic Amino Acids and Analogues

The incorporation of non-proteinogenic amino acids (NPAAs) is a powerful strategy to enhance the structural diversity and improve the pharmacological profiles of peptides. nih.govresearchgate.net (S)-N-Boc-3-bromophenylalanine is a key precursor for the synthesis of a variety of NPAAs due to the reactivity of its bromine substituent. The bromine atom can be readily substituted or used in transition metal-catalyzed cross-coupling reactions to introduce new functionalities. mdpi.com

A prominent application is its use in the Suzuki-Miyaura cross-coupling reaction. d-nb.infomdpi.com This palladium-catalyzed reaction forms a new carbon-carbon bond between the bromophenylalanine residue and a boronic acid or boronate ester. This method allows for the creation of biaryl linkages, effectively converting the 3-bromophenylalanine into a novel biaryl-containing amino acid in situ or as a separate synthetic step. d-nb.infomdpi.com This approach has been successfully applied to protected bromophenylalanine derivatives and even to di- and tripeptides containing this residue. mdpi.com The versatility of the Suzuki-Miyaura reaction enables the introduction of a wide range of aryl and heteroaryl groups, generating a library of unique amino acid analogues that are not accessible through natural biological pathways. mdpi.com

The ability to functionalize the phenyl ring post-synthesis or during a synthetic route provides a modular approach to creating novel peptide structures with tailored properties. nih.govresearchgate.net

Construction of Complex Peptide and Peptidomimetic Architectures

The strategic placement of (S)-N-Boc-3-bromophenylalanine within a peptide sequence is fundamental to the construction of advanced molecular architectures, including derivatized linear peptides, conformationally constrained macrocycles, and intricate bis-peptides.

In the synthesis of linear peptides, (S)-N-Boc-3-bromophenylalanine serves not just as a structural component but also as a platform for subsequent chemical modification. After its incorporation into a peptide chain via SPPS, the bromine atom remains as a latent reactive site. mdpi.com This allows for post-synthetic derivatization, where the linear peptide can be modified using reactions like the Suzuki-Miyaura cross-coupling. mdpi.com This has been demonstrated on small peptides containing up to five residues. mdpi.com This late-stage functionalization is a powerful tool for creating peptide libraries where the core backbone remains the same, but the functionality at the brominated position is varied. Such modifications can be used to probe structure-activity relationships or to attach reporter tags, imaging agents, or other molecular probes. acs.org

Macrocyclization is a widely used strategy in drug discovery to improve the stability, selectivity, and cell permeability of peptides by reducing their conformational flexibility. mdpi.com (S)-N-Boc-3-bromophenylalanine is an exceptional building block for synthesizing macrocyclic peptides, particularly those involving biaryl linkages. d-nb.info

Several macrocyclization strategies utilize this compound:

Suzuki-Miyaura Coupling: A common approach involves synthesizing a linear peptide precursor that contains both (S)-N-Boc-3-bromophenylalanine and a borylated amino acid (such as a boronic acid derivative of tyrosine or phenylalanine). d-nb.infonih.gov An intramolecular, palladium-catalyzed Suzuki-Miyaura reaction then forms a covalent biaryl bond between the side chains of these two residues, creating a rigid macrocyclic structure. d-nb.infomdpi.com This has been performed on solid support to generate both monocyclic and bicyclic peptides. d-nb.info

Chan-Lam Coupling: In an alternative strategy, a linear peptide containing (S)-N-Boc-3-bromophenylalanine can be cyclized via an intramolecular Chan-Lam coupling reaction. For example, a precursor containing both a bromophenylalanine and a boronic ester was subjected to oxidative hydrolysis to yield a boronic acid, which then underwent an intramolecular coupling to form a macrocycle. nih.gov

These methods allow for the creation of conformationally constrained cyclic peptides where the biaryl motif can participate in π-π interactions, further stabilizing the structure. d-nb.info The resulting rigid scaffolds are of significant interest for modulating challenging targets like protein-protein interactions. d-nb.infonih.gov

| Cyclization Strategy | Key Residues in Precursor | Reaction Type | Resulting Linkage |

| Suzuki-Miyaura Coupling | (S)-3-Bromophenylalanine and a borylated amino acid (e.g., borono-phenylalanine) d-nb.infonih.gov | Palladium-catalyzed cross-coupling | Biaryl (Aryl-Aryl) bond d-nb.info |

| Chan-Lam Coupling | (S)-3-Bromophenylalanine and a boronic acid nih.gov | Copper-catalyzed coupling | Aryl-heteroatom or Aryl-Aryl bond |

| Ring-Closing Metathesis | Allylglycine and O-allyl-tyrosine nih.gov | Ruthenium-catalyzed olefin metathesis | Alkene bridge |

Bis-peptides represent a class of complex peptidomimetics characterized by multiple peptide loops or chains, often linked together to create a rigid and intricate three-dimensional structure. The synthesis of such molecules requires building blocks that can serve as anchor points for multiple peptide chains or facilitate the formation of multiple cyclic structures. nih.govmarquette.edu

While direct examples detailing the use of (S)-N-Boc-3-bromophenylalanine in bis-peptide synthesis as defined by oligomeric, diketopiperazine-based structures are not prevalent, its application in forming biaryl bicyclic peptides showcases the underlying principle. d-nb.info In this context, a linear peptide containing the requisite halogenated and borylated amino acids is first synthesized on a solid support. d-nb.info An initial intramolecular Suzuki-Miyaura reaction forms the first ring (a monocyclic biaryl peptide), which remains attached to the resin. A subsequent on-resin macrolactamization (amide bond formation) can then be performed to create the second ring, resulting in a biaryl bicyclic peptide. d-nb.info This strategy provides a pathway to complex, conformationally defined scaffolds that can mimic protein secondary structures and serve as potent inhibitors of biological interactions. The ability to introduce defined turns and rigid linkers makes functionalized amino acids like (S)-N-Boc-3-bromophenylalanine invaluable for the rational design of such sophisticated peptidomimetic architectures. d-nb.info

Research Frontiers in Medicinal Chemistry Utilizing S N Boc 3 Bromophenylalanine Derivatives

Design and Synthesis of Bioactive Peptides and Pharmaceutical Intermediates

(S)-N-Boc-3-bromophenylalanine is a key intermediate in the synthesis of a wide range of bioactive peptides and pharmaceutical compounds. lookchem.comchemicalbook.comfishersci.atcymitquimica.com The presence of the bromine atom allows for various chemical modifications, making it an attractive component for creating diverse peptide libraries and complex molecular architectures.

One of the primary applications of this compound is in peptide synthesis. The Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom prevents unwanted side reactions during peptide coupling, ensuring the formation of the desired peptide sequence. Following the construction of the peptide backbone, the bromine atom can serve as a handle for further functionalization through cross-coupling reactions, such as the Suzuki-Miyaura reaction. mdpi.com This enables the introduction of a wide array of substituents at the 3-position of the phenylalanine residue, leading to the generation of novel peptide analogs with potentially enhanced biological activities.

For instance, researchers have utilized (S)-N-Boc-3-bromophenylalanine in the synthesis of cyclic peptides, which often exhibit improved stability and bioactivity compared to their linear counterparts. acs.orgmdpi.com The bromine atom can be converted to a boronic acid or other reactive species, facilitating intramolecular cyclization reactions. acs.orgmdpi.com

Furthermore, this compound is a valuable precursor for various pharmaceutical intermediates. chemicalbook.comfishersci.atcymitquimica.com Its derivatives have been employed in the synthesis of non-peptidic small molecules with therapeutic potential. The ability to introduce diverse functionalities via the bromine atom allows for the fine-tuning of pharmacological properties, such as binding affinity, selectivity, and pharmacokinetic profiles.

A notable example is the use of (S)-N-Boc-3-bromophenylalanine in the synthesis of intermediates for drugs like Lifitegrast, which is used for the treatment of dry eye disease. acs.org The synthesis often involves enzymatic resolution to obtain the desired enantiomerically pure (S)-isomer, highlighting the importance of stereochemistry in drug design. acs.org

Table 1: Applications in Bioactive Peptide and Pharmaceutical Intermediate Synthesis

| Application | Role of (S)-N-Boc-3-Bromophenylalanine | Key Synthetic Steps | References |

|---|---|---|---|

| Linear Peptide Synthesis | Building block with a modifiable side chain | Standard peptide coupling, post-synthetic modification via the bromine atom | mdpi.com |

| Cyclic Peptide Synthesis | Precursor for intramolecular cyclization | Conversion of bromine to a reactive group (e.g., boronic acid), intramolecular coupling | acs.orgmdpi.com |

| Pharmaceutical Intermediates | Versatile scaffold for small molecule synthesis | Cross-coupling reactions, functional group transformations | chemicalbook.comfishersci.atcymitquimica.comacs.org |

Development of Enzyme Inhibitors and Modulators

The unique structural features of (S)-N-Boc-3-bromophenylalanine make it a valuable tool for the development of enzyme inhibitors and modulators. The ability to introduce a bromine atom into a peptide or small molecule allows for the exploration of halogen bonding and other specific interactions within an enzyme's active site, potentially leading to enhanced potency and selectivity.

Derivatives of (S)-N-Boc-3-bromophenylalanine have been investigated as inhibitors of various enzymes, including proteases and kinases. For example, it has been used in the synthesis of macrocyclic protease inhibitors. nih.gov In these designs, the bromophenylalanine residue can be incorporated into a peptide sequence, and the bromine atom can be utilized for cyclization or for direct interaction with the enzyme.

The development of selective inhibitors for enzymes like butyrylcholinesterase (BChE), a target in neurodegenerative diseases, has also benefited from amino acid analogs. While the study cited focused on Fmoc-protected amino acids, the principle of modifying amino acid side chains to create inhibitors with higher affinity is directly applicable to derivatives of (S)-N-Boc-3-bromophenylalanine. The bromine atom offers a site for modification to optimize inhibitor binding.

Furthermore, this compound is used in the study of enzyme-substrate interactions. By incorporating a brominated phenylalanine into a substrate analog, researchers can probe the steric and electronic requirements of an enzyme's active site.

Structure-Activity Relationship (SAR) Studies and Molecular Diversification

(S)-N-Boc-3-bromophenylalanine is a cornerstone for structure-activity relationship (SAR) studies and molecular diversification in drug discovery. lookchem.com SAR studies are crucial for understanding how the chemical structure of a compound influences its biological activity, and this bromo-substituted amino acid provides an excellent platform for such investigations.

The bromine atom serves as a versatile chemical handle for creating a library of analogs with diverse substituents at the 3-position of the phenyl ring. mdpi.com Through reactions like the Suzuki-Miyaura cross-coupling, a wide array of aryl, heteroaryl, and alkyl groups can be introduced. mdpi.comnih.gov This allows medicinal chemists to systematically explore the impact of size, shape, and electronic properties of the substituent on the compound's interaction with its biological target.

For example, in the development of oxazolidinone antibiotics, (S)-N-Boc-3-bromophenylalanine was used as a coupling partner in a Suzuki reaction to generate a series of analogs with modified phenyl rings. nih.gov This approach enabled a systematic exploration of the SAR, leading to compounds with improved antibacterial activity.

The ability to readily diversify the structure of peptides and small molecules containing this building block accelerates the optimization of lead compounds. mdpi.com This rapid generation of analogs is essential for identifying candidates with improved potency, selectivity, and pharmacokinetic properties.

Table 2: Molecular Diversification via (S)-N-Boc-3-Bromophenylalanine

| Reaction Type | Reagents | Introduced Functionality | References |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids/esters, Palladium catalyst | Aryl and heteroaryl groups | mdpi.comnih.gov |

| Stille Coupling | Organostannanes, Palladium catalyst | Vinyl and other carbon-based groups | beilstein-journals.org |

| Heck Coupling | Alkenes, Palladium catalyst | Substituted alkenes | researchgate.net |

Applications in Protein Engineering for Enhanced Functionality

The incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful strategy in protein engineering to enhance or introduce new functionalities. acs.org (S)-N-Boc-3-bromophenylalanine, after deprotection, can be utilized as an ncAA for incorporation into protein structures.

The introduction of a bromophenylalanine residue can serve several purposes in protein engineering. The bromine atom can act as a heavy atom for X-ray crystallography, aiding in the determination of protein structures. acs.org It can also serve as a spectroscopic probe to study protein folding and dynamics. acs.org

Furthermore, the bromine atom provides a site for post-translational modification, allowing for the attachment of fluorescent labels, cross-linkers, or other functional groups. acs.org This enables the creation of proteins with novel properties, such as altered catalytic activity, enhanced stability, or the ability to participate in specific bio-orthogonal reactions. While direct examples of large-scale protein engineering with (S)-N-Boc-3-bromophenylalanine are emerging, the principles established with other halogenated phenylalanines are directly applicable. beilstein-journals.org

Exploration in Neuroscience Research and Neurological Disorder Studies

Derivatives of (S)-N-Boc-3-bromophenylalanine are also finding applications in neuroscience research and the study of neurological disorders. The structural similarity of phenylalanine to neurotransmitters makes its analogs, including brominated derivatives, valuable tools for investigating neuronal processes.

These compounds can be used to develop ligands for receptors and transporters in the central nervous system. For instance, they can be used to synthesize analogs of neurotransmitters to probe receptor binding sites and to study the mechanisms of neurotransmitter transport. The L-type amino acid transporter 1 (LAT1), which transports large neutral amino acids across the blood-brain barrier, is a key target. researchgate.net Studies have shown that substituted phenylalanine derivatives can be transported by LAT1, suggesting a potential route for delivering therapeutic agents to the brain. researchgate.net

Research into selective inhibitors for enzymes implicated in neurodegenerative diseases, such as butyrylcholinesterase, also represents a promising area where derivatives of (S)-N-Boc-3-bromophenylalanine could play a role. By modifying the structure of this amino acid, it may be possible to design potent and selective inhibitors that can cross the blood-brain barrier.

Advanced Analytical and Spectroscopic Research on S N Boc 3 Bromophenylalanine and Its Derivatives

Chromatographic Techniques for Purity and Enantiomeric Excess Determination in Research

Chromatographic methods are indispensable for assessing the chemical and stereochemical purity of (S)-N-Boc-3-bromophenylalanine. High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of this compound, with suppliers often specifying a purity of 95% to over 99% as determined by HPLC. thermofisher.comfishersci.comruifuchem.comfishersci.com

The determination of enantiomeric excess (e.e.) is critical, as the biological activity of chiral molecules is often specific to one enantiomer. Chiral HPLC is a key technique for separating and quantifying the enantiomers of bromophenylalanine derivatives. acs.orggoogle.com For instance, research on the synthesis of LFA-1 inhibitors has utilized chiral chromatography to ensure the chiral purity of intermediates, aiming for an enantiomeric excess greater than 98%. google.com Enzymatic resolution processes, which selectively produce one enantiomer, rely on chiral HPLC to monitor the reaction's progress and confirm the high enantiomeric excess (>99%) of the final product. acs.org In some cases, derivatization with reagents like Marfey's reagent is employed to facilitate the separation of amino acid enantiomers by HPLC. researchgate.net

Semi-preparative HPLC is also utilized for the purification of peptides containing (S)-N-Boc-3-bromophenylalanine, yielding highly pure products for further studies. publish.csiro.au The efficiency of these chromatographic separations is often dependent on the column used, such as the frequently mentioned Phenomenex Gemini C18 column, and the specific gradient of solvents. publish.csiro.au

Table 1: Chromatographic Purity and Enantiomeric Excess of Phenylalanine Derivatives

| Compound/Derivative | Analytical Method | Purity/Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|

| (S)-N-Boc-3-Bromophenylalanine | HPLC | 95% | thermofisher.comfishersci.com |

| N-Boc-3-bromo-D-phenylalanine | HPLC | 98% | fishersci.com |

| 3-Bromo-L-Phenylalanine | HPLC | >99.0% | ruifuchem.com |

| (S)-N-Boc-4-(10B)boronophenylalanine | HPLC | 99.6% | google.com |

| Optically Pure (S)-isomer of 3-bromo-phenylalanine ethyl ester | Chiral HPLC | >99% e.e. | acs.org |

| (R)-2,5-difluorophenylalanine derivative | Asymmetric Hydrogenation/Chiral Analysis | >99% e.e. | beilstein-journals.org |

Spectroscopic Characterization Methods for Structural Elucidation

Spectroscopic techniques are fundamental for confirming the chemical structure of (S)-N-Boc-3-bromophenylalanine and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are used to verify the molecular structure. Key signals include those for the tert-butyl protons of the Boc group (around 1.4 ppm in ¹H NMR), the alpha-proton of the amino acid, and the characteristic splitting patterns of the protons on the brominated aromatic ring. google.com

Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) and high-resolution mass spectrometry (HRMS) are employed to confirm the molecular weight and elemental composition of the compound. publish.csiro.augoogle.com The molecular ion peak, for example [M+H]⁺, is a key identifier.

Infrared (IR) Spectroscopy : IR spectroscopy helps to identify the functional groups present in the molecule, such as the carbonyl groups of the Boc protecting group and the carboxylic acid, as well as the N-H bond. google.com

X-ray Crystallography : This technique provides definitive information on the three-dimensional structure and stereochemistry of the molecule in the solid state.

These methods collectively provide a comprehensive structural confirmation of (S)-N-Boc-3-bromophenylalanine, ensuring its identity before use in further research or synthesis.

Table 2: Spectroscopic Data for Phenylalanine Derivatives

| Derivative | Spectroscopic Technique | Observed Data/Signals | Reference |

|---|---|---|---|

| Ethyl 3-bromo-N-(tert-butoxycarbonyl)phenylalaninate | ¹H NMR | Boc group (~1.4 ppm), ethyl ester quartet (~4.1 ppm) | |

| Ethyl 3-bromo-N-(tert-butoxycarbonyl)phenylalaninate | HRMS | [M+H]⁺ at m/z ~399.1 for C₁₆H₂₁BrNO₄ | |

| (S)-N-Boc-4-(10B)boronophenylalanine | HRMS (ESI) | Calculated for C₁₄H₂₀¹⁰BNO₆ [M-H]⁻ 307.1420, found 307.1333 | google.com |

| Peptidomimetics containing bromophenylalanine | ESI-MS | Observed mass corresponding to calculated [M+nH]ⁿ⁺ ions | publish.csiro.au |

Computational Chemistry Approaches for Mechanistic Insights and Structure-Function Analysis

Computational chemistry offers powerful tools to complement experimental studies by providing insights into the structure, properties, and reactivity of (S)-N-Boc-3-bromophenylalanine and its derivatives at a molecular level.

Density Functional Theory (DFT) calculations can be used to predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can then be compared with experimental data for structural validation. Molecular modeling and dynamics simulations can elucidate the conformational preferences of peptides containing this non-canonical amino acid. This is particularly important for understanding how the bromo-substitution influences peptide folding and interaction with biological targets.

For instance, computational studies can help rationalize the stereochemical outcome of reactions, such as asymmetric cyclizations, by modeling the transition states and intermediates. The "memory of chirality" effect, where the stereochemistry of the starting amino acid influences the product's chirality despite the formation of a planar enolate intermediate, can be investigated using these methods. dokumen.pub Such studies are crucial for designing more efficient and selective synthetic routes.

Surface Analysis Techniques for Immobilized Peptides and Bioconjugates

When peptides containing (S)-N-Boc-3-bromophenylalanine are immobilized on surfaces for applications in biomaterials or biosensors, specialized surface analysis techniques are required to characterize the modified surface.

X-ray Photoelectron Spectroscopy (XPS) : XPS is used to determine the elemental composition of the surface, confirming the successful attachment of the peptide by detecting elements like nitrogen and bromine. nih.govnih.gov

Atomic Force Microscopy (AFM) : AFM provides topographical images of the surface at the nanoscale, revealing the morphology of the immobilized peptide layer. acs.orggoogle.com It can distinguish between a uniform monolayer and an uneven multilayer arrangement. acs.org

Surface Plasmon Resonance (SPR) : SPR is a label-free optical technique that measures the binding of molecules to a functionalized metal surface in real-time. uio.noharvard.edunih.gov It is highly sensitive to changes in the refractive index at the surface, which occur upon peptide immobilization and subsequent interactions with other molecules (analytes). harvard.edu This allows for the quantitative analysis of binding kinetics and affinity. harvard.edunih.gov

Water Contact Angle Measurement : This technique assesses the hydrophobicity or hydrophilicity of the surface, which changes upon peptide immobilization, providing indirect evidence of successful surface modification. nih.govrsc.org

These techniques are vital for developing and validating functional biomaterials and biosensors based on peptides incorporating (S)-N-Boc-3-bromophenylalanine.

Emerging Research Directions and Future Prospects for S N Boc 3 Bromophenylalanine in Chemical Biology

Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability in Production

The production of enantiomerically pure (S)-N-Boc-3-Bromophenylalanine is critical for its application in pharmaceuticals and biological research. Traditional chemical resolution methods for producing chiral amino acids are often plagued by low yields (typically not exceeding 50%), the need for stoichiometric amounts of expensive chiral resolving agents, and the generation of significant chemical waste. acs.org For instance, the resolution of N-acetyl-3-bromo-phenylalanine using an acylase enzyme followed by Boc protection resulted in a modest 40% yield, with the unwanted isomer requiring a separate racemization step. acs.org

To overcome these limitations, research is shifting towards more efficient and sustainable enzymatic and catalytic processes. A significant advancement is the development of enzymatic dynamic kinetic resolution (DKR). One such method utilizes the protease enzyme Alcalase in a miniemulsion system, which acts as a nanoreactor. acs.org This approach allows for high substrate loading and achieves high conversion rates and excellent enantiomeric purity, representing a more sustainable and scalable alternative to classical methods. acs.org Other modern synthetic strategies for halogenated phenylalanine derivatives include asymmetric hydrogenation of dehydroamino acid precursors using transition-metal catalysts, which can provide high conversion rates and enantioselectivity. beilstein-journals.org These novel methodologies are pivotal in making (S)-N-Boc-3-Bromophenylalanine and related compounds more accessible for large-scale applications.

Table 1: Comparison of Synthetic Methodologies for (S)-3-Bromo-Phenylalanine Derivatives

| Method | Key Features | Typical Yield | Advantages | Limitations |

|---|---|---|---|---|

| Classical Chemical Resolution | Use of chiral resolving agents (e.g., Cinchonidine) to separate enantiomers. acs.org | 25-45% acs.org | High enantiomeric purity achievable. | Low theoretical max yield (50%), high waste, costly reagents. acs.org |

| Enzymatic Resolution | Acylase enzymes selectively deacylate one enantiomer. acs.org | ~40% acs.org | High selectivity, milder conditions. | Requires separate racemization of unwanted isomer, limiting overall efficiency. acs.org |

| Asymmetric Hydrogenation | Transition-metal catalysts (e.g., using Me-BoPhoz ligand) for stereoselective hydrogenation. beilstein-journals.org | High Conversion beilstein-journals.org | High enantioselectivity, potentially high throughput. | Catalyst sensitivity and cost. |

| Enzymatic Dynamic Kinetic Resolution (DKR) | Combines enzymatic resolution with in-situ racemization of the unwanted enantiomer. acs.org | High | Overcomes the 50% yield barrier, sustainable, scalable. acs.org | Requires optimization of enzyme and reaction conditions. |

Expanded Applications in Targeted Drug Delivery Systems

(S)-N-Boc-3-Bromophenylalanine is a highly valuable precursor for developing sophisticated drug delivery systems designed to target specific cells or tissues. chemimpex.com Its utility stems from its dual functionality: the Boc-protected amino acid structure allows for its straightforward incorporation into peptides, while the bromo-phenyl group serves as a versatile anchor for attaching therapeutic agents or targeting moieties. nih.govmdpi.com

One of the most promising applications is in the construction of peptide-drug conjugates (PDCs). In this strategy, the compound can be integrated into a peptide sequence that specifically recognizes and binds to receptors overexpressed on diseased cells, such as cancer cells. The bromine atom can then be chemically modified, for example, through cross-coupling reactions, to link a potent cytotoxic drug. This approach ensures that the therapeutic payload is delivered preferentially to the target site, minimizing systemic toxicity.

Furthermore, derivatives of bromophenylalanine are being investigated for their interaction with specific amino acid transporters, such as the L-type amino acid transporter 1 (LAT1). nih.govresearchgate.net LAT1 is often upregulated in cancer cells to meet their high demand for essential amino acids and represents a key portal for targeted drug entry. researchgate.net By designing molecules based on the (S)-3-Bromophenylalanine scaffold, it may be possible to create prodrugs that are actively transported into cancer cells by LAT1, thereby achieving high intracellular drug concentrations. nih.govresearchgate.net

Table 2: Applications of (S)-N-Boc-3-Bromophenylalanine in Targeted Drug Delivery

| Strategy | Role of the Compound | Mechanism | Potential Therapeutic Area |

|---|---|---|---|

| Peptide-Drug Conjugates (PDCs) | Building block for the peptide backbone and conjugation handle. | The peptide targets a specific cell surface receptor, and the bromo-group serves as a site to attach a drug. | Oncology, Infectious Diseases |

| LAT1-Targeted Prodrugs | Scaffold for molecules recognized by the LAT1 transporter. nih.govresearchgate.net | Exploits the overexpression of LAT1 on cancer cells to facilitate selective uptake of a conjugated drug. | Oncology, Neurological Disorders |

| Novel Therapeutic Agents | Serves as a versatile intermediate for synthesizing complex bioactive molecules. chemimpex.com | The unique structure allows for fine-tuning of pharmacological properties for enhanced activity and selectivity. chemimpex.com | Various, including cancer and neurological conditions. |

Integration into Advanced Bioconjugation and Chemical Labeling Strategies

The bromine atom on the phenyl ring of (S)-N-Boc-3-Bromophenylalanine makes it an ideal substrate for a variety of powerful bioconjugation reactions. This functionality allows for the precise, site-specific chemical modification of peptides and proteins, a cornerstone of modern chemical biology. researchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are particularly effective for modifying the bromophenyl group. beilstein-journals.orgnih.gov Researchers can incorporate (S)-3-Bromophenylalanine into a peptide sequence through solid-phase peptide synthesis and then use a Suzuki coupling reaction to introduce new functional groups, such as phenyl or pyridyl moieties, at the bromine position. nih.gov This strategy has been used to modify the core structure of peptide antibiotics like Polymyxin B, leading to analogues with enhanced antibacterial activity. nih.gov

Beyond creating new bioactive molecules, this chemical handle is valuable for labeling and imaging. A fluorescent probe or a biotin (B1667282) tag can be attached to the bromophenyl group, allowing researchers to track the localization of a peptide within cells or to isolate its binding partners. Halogenated amino acids, including brominated derivatives, also offer unique advantages in proteomics. The distinct isotopic signature of bromine can be used in mass spectrometry to aid in quantitative proteomic analysis without the need for expensive stable isotope labeling methods. nih.gov

Table 3: Bioconjugation Reactions Utilizing the Bromophenyl Moiety

| Reaction Type | Reactants | Product Type | Application |

|---|---|---|---|

| Suzuki Coupling | Bromophenylalanine derivative, Boronic acid, Pd catalyst nih.gov | Biaryl-containing peptide | Synthesis of novel peptide analogues, attachment of probes. nih.gov |

| Stille Coupling | Bromophenylalanine derivative, Organostannane, Pd catalyst beilstein-journals.org | Vinyl- or aryl-substituted peptide | Creation of diverse peptide structures. beilstein-journals.org |

| Chan–Lam Coupling | Boronic ester derived from bromophenylalanine, Amine/Alcohol, Cu catalyst nih.govmdpi.com | Macrocyclic peptide | Intramolecular cyclization to create constrained peptide structures. nih.govmdpi.com |

| Nucleophilic Substitution | Bromophenylalanine derivative, Nucleophile | Substituted phenylalanine derivative | Introduction of various functional groups. |

Development of High-Throughput Screening Libraries Based on its Scaffold

High-throughput screening (HTS) is a fundamental technology in drug discovery, enabling the rapid testing of vast numbers of compounds to identify new therapeutic leads. nih.gov (S)-N-Boc-3-Bromophenylalanine serves as an excellent starting scaffold for creating focused chemical libraries, which are collections of related molecules designed to explore the structure-activity relationship (SAR) around a promising chemical core. nih.gov

The true power of this compound lies in the chemical reactivity of the bromine atom. It acts as a point of diversification, allowing for the generation of a large library of analogues from a single, readily accessible precursor. Using parallel synthesis techniques, the bromine can be replaced with a wide array of different chemical groups through reactions like the Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the systematic variation of steric, electronic, and hydrophobic properties at a specific position on the phenylalanine scaffold.

Once synthesized, these libraries, containing hundreds or thousands of unique compounds derived from (S)-N-Boc-3-Bromophenylalanine, can be screened in various biological assays. southernresearch.orglunenfeld.ca This approach accelerates the discovery of "hit" molecules with desired activity and provides immediate SAR data, guiding the subsequent lead optimization process. southernresearch.orgnih.gov The use of such non-canonical amino acid scaffolds is a key strategy for exploring novel chemical space beyond what is accessible with the 20 proteinogenic amino acids. nih.govacs.org

Table 4: Illustrative Diversity from the (S)-N-Boc-3-Bromophenylalanine Scaffold

| Core Scaffold | Reaction Type | Example "R" Groups Introduced | Resulting Chemical Diversity |

|---|---|---|---|

| (S)-N-Boc-3-(Br)-Phenylalanine | Suzuki Coupling | -Phenyl, -4-Pyridyl, -Thiophene | Varied aromatic and heterocyclic systems |

| Sonogashira Coupling | -C≡C-Ph, -C≡C-CH₂OH | Alkynes, rigid linkers | |

| Buchwald-Hartwig Amination | -NH-Ph, -N(CH₃)₂ | Aryl amines, alkyl amines | |

| Cyanation | -CN | Nitrile group, polar functionality |

Role in Advanced Materials Science and Nanotechnology Applications

The application of non-canonical amino acids is expanding beyond medicine into the realm of materials science and nanotechnology. researchgate.net By incorporating amino acids with unique functionalities like (S)-3-Bromophenylalanine into protein-based polymers, scientists can design advanced materials with precisely controlled properties. researchgate.net

Genetically engineered proteins with repetitive amino acid sequences can self-assemble into materials like hydrogels, films, and fibers. researchgate.net The inclusion of (S)-3-Bromophenylalanine into these sequences could offer several advantages. The bulky and hydrophobic bromophenyl group can influence the material's physical properties, such as its mechanical stiffness, thermal stability, and hydrophobicity. cymitquimica.com This allows for the fine-tuning of material characteristics for specific applications, such as creating protein-based hydrogels with optimized properties for use as scaffolds in tissue engineering. researchgate.net

Furthermore, the bromine atom can act as a reactive site for post-assembly modification. For example, a protein-based material incorporating this amino acid could be functionalized by attaching bioactive molecules, cross-linking the material to enhance its strength, or grafting it onto the surface of a medical implant or a nanoparticle. This capability opens the door to creating "smart" biomaterials that can respond to biological cues or actively participate in biological processes, bridging the gap between synthetic materials and biological systems.

Table 5: Potential Roles in Advanced Materials Science and Nanotechnology

| Material Type | Prospective Role of (S)-N-Boc-3-Bromophenylalanine | Potential Application |

|---|---|---|

| Engineered Protein Polymers | Modulates physical properties (e.g., stability, hydrophobicity); provides a site for cross-linking. researchgate.net | Development of novel fibers, films, and plastics with tailored characteristics. |

| Functionalized Hydrogels | Controls swelling and mechanical properties; allows for covalent attachment of drugs or growth factors. researchgate.net | Scaffolds for 3D cell culture and tissue engineering, controlled release systems. |

| Nanoparticle Surface Modification | Serves as a linker to graft proteins or targeting ligands onto nanoparticle surfaces. | Creation of targeted nanoparticles for medical imaging or drug delivery. |

| Biosensors | Acts as a structural component or a site for attaching reporter molecules. | Development of protein-based sensors that can detect specific analytes. |

Q & A

Q. What are the established synthetic routes for preparing (S)-N-Boc-3-Bromophenylalanine?

- Methodological Answer : A common approach involves Grignard reactions followed by Boc-protection. For example, in analogous syntheses (e.g., N-Boc-γ-3,3-diphenylalanine), phenylmagnesium bromide (PhMgBr) in THF at −78°C is used for aryl group introduction, followed by Boc-protection with Boc₂O under basic conditions . For brominated derivatives, bromination at the phenylalanine 3-position is typically achieved using electrophilic aromatic substitution or transition-metal catalysis. Post-synthesis, purification via column chromatography or recrystallization is recommended.

Q. How is enantiomeric purity validated for (S)-N-Boc-3-Bromophenylalanine?

- Methodological Answer : Enantiomeric purity is assessed using chiral HPLC (e.g., Chiralpak® columns) or NMR with chiral solvating agents. For Boc-protected amino acids, retention times and splitting patterns in H-NMR (e.g., splitting of α-proton signals) are diagnostic. High-performance liquid chromatography (HPLC) with >97.0% purity thresholds is standard, as seen in purity specifications for related Boc-protected chlorophenylalanine derivatives .

Q. What analytical techniques are critical for characterizing Boc-protected bromophenylalanine derivatives?

- Methodological Answer : Key techniques include:

- NMR : H and C-NMR to confirm regiochemistry (e.g., bromine position) and Boc-group integrity.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification.

- FT-IR : Confirmation of carbonyl stretches from the Boc group (~1680–1720 cm).

- Polarimetry : Specific optical rotation measurements to confirm enantiomeric identity .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize diastereomer formation during Boc protection of brominated phenylalanine?

- Methodological Answer :

- Temperature Control : Lower temperatures (0–5°C) during Boc₂O addition reduce racemization.

- Base Selection : Use mild bases (e.g., NaOH or DMAP) to avoid epimerization.

- Solvent Choice : Polar aprotic solvents (e.g., AcOEt) improve solubility and reaction homogeneity.

- Monitoring : Real-time TLC or in situ IR tracks Boc-group incorporation .

Q. What strategies resolve contradictions in spectroscopic data for brominated phenylalanine derivatives?

- Methodological Answer :

- Cross-Validation : Compare NMR data with structurally similar compounds (e.g., N-Boc-4-chloro-L-phenylalanine) to identify positional isomers .

- Computational Modeling : DFT calculations predict H-NMR chemical shifts for bromine-substituted aromatic protons.

- X-ray Crystallography : Definitive structural confirmation, particularly for ambiguous regiochemistry .

Q. How does the bromine substituent’s position (ortho, meta, para) impact Boc-deprotection kinetics?

- Methodological Answer :

- Acid Sensitivity : Meta-substituted bromine (3-position) may sterically hinder acidolysis (e.g., TFA), slowing deprotection compared to para-substituted analogs.

- Comparative Studies : Kinetic assays (e.g., HPLC monitoring of deprotection rates) for (S)-N-Boc-3-Bromophenylalanine vs. its 4-bromo isomer reveal substituent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |